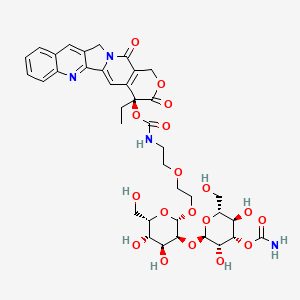
Antitumor agent-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-63, also known as Compound 40, is a 20(S)-O-linked camptothecin glycoconjugate. This compound is notable for its antitumor properties and its lack of toxicity towards normal cells. It exhibits high stability and very weak direct topoisomerase I inhibition .
準備方法
The synthesis of Antitumor agent-63 involves the conjugation of camptothecin with a glycoconjugate. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain. general methods for synthesizing camptothecin derivatives typically involve multi-step organic synthesis processes, including protection and deprotection steps, esterification, and glycosylation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反応の分析
Antitumor agent-63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Antitumor agent-63 has a wide range of scientific research applications:
Chemistry: It is used in the study of camptothecin derivatives and their chemical properties.
Biology: It is used to study the biological effects of camptothecin derivatives on cancer cells.
Medicine: It is being investigated for its potential use in cancer therapy due to its antitumor properties and lack of toxicity towards normal cells.
Industry: It may be used in the development of new anticancer drugs and therapies.
作用機序
The mechanism of action of Antitumor agent-63 involves its interaction with topoisomerase I, an enzyme that helps to relieve torsional strain in DNA during replication and transcription. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death in cancer cells. This compound exhibits very weak direct topoisomerase I inhibition, suggesting that its antitumor effects may also involve other molecular targets and pathways .
類似化合物との比較
Antitumor agent-63 can be compared with other camptothecin derivatives, such as:
Topotecan: Another camptothecin derivative used in cancer therapy. It also inhibits topoisomerase I but has different pharmacokinetic properties.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer. It is a prodrug that is converted into its active form in the body.
特性
分子式 |
C38H46N4O18 |
|---|---|
分子量 |
846.8 g/mol |
IUPAC名 |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |
InChIキー |
YFRBFEVHTILPOU-MLGQGFJNSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


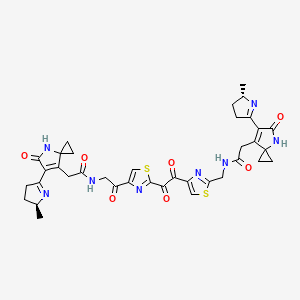
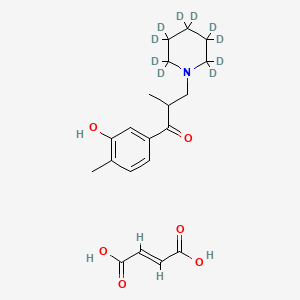
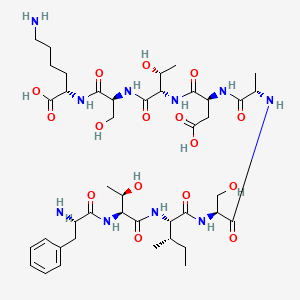
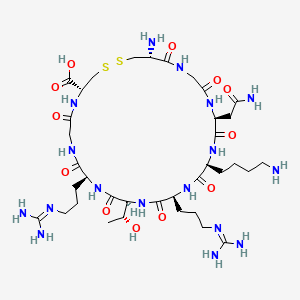
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
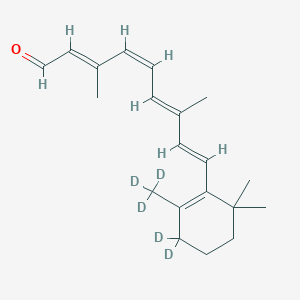
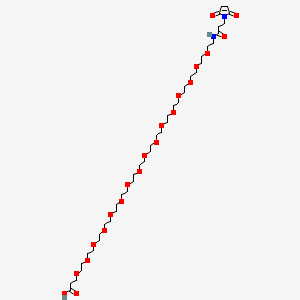
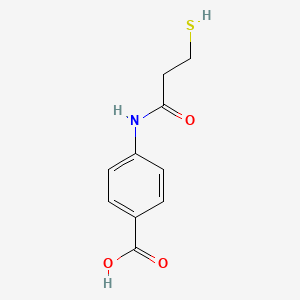

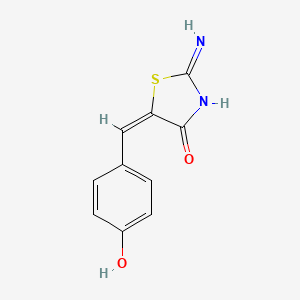
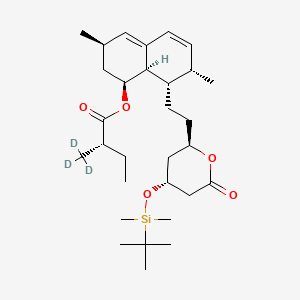

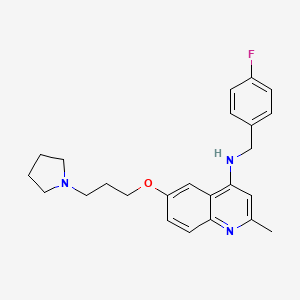
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
